molecular formula C15H19N3O3S2 B6587881 N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide CAS No. 1235120-98-5

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B6587881
CAS No.: 1235120-98-5
M. Wt: 353.5 g/mol
InChI Key: QEKQDTZYMCSFHE-UHFFFAOYSA-N
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Description

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and a piperidine moiety, which enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzothiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzothiazole or piperidine moieties.

    Substitution: Substituted derivatives with various functional groups attached to the piperidine ring.

Scientific Research Applications

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide: shares similarities with other benzothiazole derivatives such as:

Uniqueness

  • Structural Uniqueness : The combination of the benzothiazole core with a methanesulfonylpiperidine moiety is unique, providing distinct chemical and biological properties.
  • Functional Uniqueness : The presence of the methanesulfonyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-23(20,21)18-8-6-11(7-9-18)10-16-14(19)15-17-12-4-2-3-5-13(12)22-15/h2-5,11H,6-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKQDTZYMCSFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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